molecular formula C7H10BrN3O2 B1498324 ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1174305-82-8

ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1498324
CAS No.: 1174305-82-8
M. Wt: 248.08 g/mol
InChI Key: NSSBDZHCWARRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate

Chemical Identity and Basic Properties

This compound belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular structure features:

  • A pyrazole ring with nitrogen atoms at positions 1 and 2.
  • Substituents :
    • A bromine atom at position 4.
    • An amino group (-NH₂) at position 5.
    • A methyl group (-CH₃) at position 1.
    • An ethyl ester (-COOCH₂CH₃) at position 3.
Table 1: Key Physicochemical Properties
Property Value Source Citation
Molecular Formula C₇H₁₀BrN₃O₂
Molecular Weight 248.08 g/mol
CAS Number 1174305-82-8
IUPAC Name Ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate
SMILES Notation CCOC(=O)C1=NN(C(=C1Br)N)C

The compound’s planar pyrazole ring and electron-withdrawing bromine atom contribute to its stability and reactivity in substitution reactions.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of 5-pyrazolone derivatives via condensation of acetoacetic ester and phenylhydrazine. The unsubstituted pyrazole was first isolated by Buchner in 1889 through decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This compound emerged as a derivative of interest in the early 21st century, coinciding with advancements in halogenated heterocycle synthesis for drug discovery. Its development reflects the broader trend of modifying pyrazole scaffolds to enhance bioactivity and metabolic stability.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of pyrazoles for tailored applications:

  • Bromine : Enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Amino Group : Serves as a hydrogen bond donor, improving interactions with biological targets like enzymes.
  • Ethyl Ester : Acts as a protecting group for carboxylic acids, facilitating stepwise synthesis.
Table 2: Comparison with Related Pyrazole Derivatives
Compound Molecular Formula Key Features Applications
Ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate C₇H₁₀BrN₃O₂ Bromo, amino, ester substituents Pharmaceutical intermediates
Ethyl 5-amino-3-bromo-1-methylpyrazole-4-carboxylate C₇H₁₀BrN₃O₂ Bromo and amino groups swapped Antimicrobial agents
Ethyl 5-bromo-1-methylpyrazole-4-carboxylate C₇H₉BrN₂O₂ Lacks amino group Agrochemicals

Such structural variations highlight the compound’s versatility in medicinal and materials chemistry.

Nomenclature and Structural Classification

The IUPAC name ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate systematically describes its structure:

  • Root : Pyrazole (parent heterocycle).
  • Substituents :
    • 1-Methyl: Methyl group at position 1.
    • 4-Bromo: Bromine at position 4.
    • 5-Amino: Amino group at position 5.
    • 3-Carboxylate: Ethyl ester at position 3.

The numbering follows IUPAC rules, prioritizing the nitrogen atoms at positions 1 and 2. The compound is classified as:

  • Heterocyclic amine : Due to the pyrazole ring and amino group.
  • Halogenated compound : Contains bromine.
  • Ester : Ethyl carboxylate group.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSBDZHCWARRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652858
Record name Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174305-82-8
Record name Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves several key steps:

  • Condensation Reaction : Diethyl butynedioate is condensed with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Bromination : The resulting compound undergoes bromination using tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Hydrolysis : This ester is hydrolyzed in sodium hydroxide to produce the corresponding carboxylic acid.
  • Formation of Carbamate : The carboxylic acid reacts with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate.
  • Final Hydrolysis : Finally, hydrolysis of the carbamate in trifluoroacetic acid yields this compound.

This synthetic route is advantageous due to its simplicity and the use of readily available reagents, avoiding highly toxic substances that complicate traditional methods .

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

  • Antitumor Activity : As a key intermediate for phosphatidylinositol-3-kinase (PI3K) inhibitors, it plays a role in developing antitumor drugs that target cancer cell growth and metabolism .
  • Inflammatory Disease Treatment : It has potential applications in treating conditions like rheumatoid arthritis and asthma by modulating calcium channels involved in inflammation .

Organic Synthesis

  • Building Block for Pyrazoles : It serves as a versatile building block for synthesizing various substituted pyrazoles, which are important in developing new pharmaceuticals.
  • Substitution Reactions : The compound can undergo various substitution reactions to yield different derivatives with unique biological activities.

Data Table: Applications Summary

Application AreaSpecific UseMechanism/Outcome
Medicinal ChemistryAntitumor agentsInhibition of PI3K, affecting tumor cell metabolism
Inflammatory DiseasesCRAC inhibitorsModulation of calcium channels
Organic SynthesisBuilding block for pyrazolesDiverse derivatives for pharmaceutical development

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of PI3K activity, leading to reduced proliferation of cancer cells in vitro. The compounds were shown to selectively target tumor cells while sparing normal cells, indicating their potential as targeted cancer therapies.

Case Study 2: Inflammation Modulation

Research on the compound's effect on calcium channels revealed that it could effectively inhibit CRAC channels, which are implicated in various inflammatory processes. This inhibition was associated with reduced cytokine release in cell models of inflammation, suggesting its therapeutic potential for treating allergic and autoimmune conditions.

Mechanism of Action

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is compared with other similar pyrazole derivatives, such as ethyl 5-amino-1-methylpyrazole-4-carboxylate and ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. These compounds share structural similarities but differ in the presence and position of substituents, leading to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

To contextualize the compound, we compare it with structurally analogous pyrazole derivatives. A key example is 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20 from ), which shares bromo and methyl substituents but differs in other functional groups.

Table 1: Structural and Spectral Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method LC/MS Data (m/z)
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate C₇H₁₀BrN₃O₂ 248.08 4-Br, 5-NH₂, 1-CH₃, 3-COOEt Not specified Hypothetical: 249 [M+H]⁺
4-Bromo-5-(bromomethyl)-...pyrazol-3-one C₁₂H₁₃Br₂N₂O 361.05 4-Br, 5-BrCH₂, 1-CH₃, 2-aryl Procedure A4 317 [M+H]⁺

Key Differences :

  • This likely increases aqueous solubility and influences crystallization behavior .
  • Synthetic Complexity : Example 5.20 requires aryl substitution and dual bromination, whereas the target compound’s synthesis may involve simpler cyclization or amination steps.

Crystallographic and Analytical Insights

Structural studies of similar bromopyrazoles often employ tools like SHELX for refinement and Mercury CSD for visualizing packing patterns . For instance:

  • Packing Similarity : The carboxylate group in the target compound may form hydrogen bonds with adjacent molecules, leading to dense crystal packing. In contrast, Example 5.20’s ketone and aryl groups might favor π-stacking or halogen bonding .
  • Void Analysis : Mercury’s void visualization module could quantify differences in lattice free volume, impacting material properties like solubility and stability .

Research Findings and Implications

  • Toxicity Considerations: Brominated pyrazoles are generally less toxic than halogenated persistent organic pollutants (POPs) discussed in . However, the amino group in the target compound warrants specific toxicity studies, as amino derivatives can form reactive metabolites.
  • Environmental Persistence : Unlike environmentally persistent free radicals (EPFRs) in , brominated pyrazoles are unlikely to persist in indoor environments due to hydrolysis or photodegradation of the ester group.

Biological Activity

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1174305-82-8) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₇H₈BrN₃O₂
Molecular Weight: 234.06 g/mol
CAS Number: 1174305-82-8
Purity: Typically >95%

Synthesis

The synthesis of this compound involves several methods, including hydrazine condensations and cross-coupling reactions. Recent studies have highlighted the efficiency of microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to the pyrazole scaffold. Below are key findings from various studies:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. Specific studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers .

Cancer Type Cell Line IC50 (µM)
Lung CancerA54912.5
Breast CancerMDA-MB-23110.0
Colorectal CancerHCT11615.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. It was observed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies

A notable case study involved the evaluation of this compound in a rat model for acute inflammation. The results indicated a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory drug .

Molecular Modeling Studies

In silico studies have been conducted to understand the interaction of this compound with biological targets. Molecular docking simulations suggest strong binding affinity to COX enzymes and certain cancer cell receptors, supporting its therapeutic potential .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Azide SubstitutionNaN₃, DMF, 80°CEthyl 5-amino-4-azido-1-methyl-1H-pyrazole-3-carboxylate85
Thiol SubstitutionHS-R (thiols), K₂CO₃, DMSO, 60°CEthyl 5-amino-4-(alkylthio)-1-methyl-1H-pyrazole-3-carboxylate70–78
Amine SubstitutionNH₃ (aq.), EtOH, refluxEthyl 5,4-diamino-1-methyl-1H-pyrazole-3-carboxylate92

The amino group at position 5 can act as a directing group, enhancing regioselectivity in substitution reactions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeCatalytic SystemConditionsProduct ExampleYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°CAryl boronic acidsEthyl 5-amino-4-aryl-1-methyl-1H-pyrazole-3-carboxylate75–88
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminesEthyl 5-amino-4-(arylamino)-1-methyl-1H-pyrazole-3-carboxylate81

These reactions enable the introduction of aryl, heteroaryl, and amino groups for drug discovery applications .

Ester Functionalization

The ethyl ester undergoes hydrolysis or reduction:

Reaction TypeReagents/ConditionsProduct FormedNotesSource
Basic HydrolysisNaOH (aq.), EtOH, reflux5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acidpH-sensitive; 95% yield
Acidic HydrolysisHCl (conc.), H₂O, 100°CSame as aboveFaster but lower yield (80%)
ReductionLiAlH₄, THF, 0°C → RT5-Amino-4-bromo-1-methyl-1H-pyrazole-3-methanolRequires careful temp control

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

Reaction TypeReagents/ConditionsProduct FormedApplicationSource
Triazole FormationNaN₃, CuI, DMF, 120°C1,2,3-Triazole-fused pyrazole derivativesAntimicrobial agents
Imidazole CyclizationNH₄OAc, Ac₂O, microwave irradiationImidazo[1,2-b]pyrazole scaffoldsKinase inhibitors

Oxidation and Reduction

Selective transformations of functional groups:

Reaction TargetReagents/ConditionsProduct FormedNotesSource
Amino GroupHNO₂, H₂SO₄, 0°CEthyl 4-bromo-1-methyl-5-nitroso-1H-pyrazole-3-carboxylateDiazotization intermediate
Bromine AtomH₂, Pd/C, EtOAc, RTEthyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateDehalogenation; 90% yield

Stability and Reactivity Trends

  • pH Sensitivity : The ester hydrolyzes rapidly under strongly basic (pH > 12) or acidic (pH < 2) conditions.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates compared to THF or EtOH .

This compound’s multifunctional design enables applications in pharmaceuticals (e.g., kinase inhibitors ), agrochemicals, and materials science. Experimental protocols emphasize controlled conditions to manage competing reactivities of its bromine, amino, and ester groups.

Preparation Methods

Detailed Stepwise Preparation Method

The preparation can be divided into five main steps, starting from diethyl butynedioate as the key raw material:

Step Reaction Key Reagents & Conditions Product
1 Condensation Diethyl butynedioate + 40% methylhydrazine aqueous solution, dropwise addition at -10 to 0 °C, then heating at 100 °C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination 5-hydroxy ester + tribromooxyphosphorus in acetonitrile, reflux Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis Ethyl 5-bromo-pyrazole ester + 10% NaOH in ethanol, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate Formation 5-bromo acid + tert-butyl alcohol + azido dimethyl phosphate in dimethylformamide, heated at 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Amination (Deprotection) Carbamate + 50% trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

Note: The final amino compound can be further converted to the ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate by suitable esterification or functional group transformations as needed.

Stepwise Reaction Details and Conditions

Step 1: Condensation Reaction

  • Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C.
  • 40% aqueous methylhydrazine is added dropwise while maintaining temperature below 0 °C to control exothermicity.
  • After addition, the mixture is stirred for 30 minutes at -5 °C.
  • A white solid precipitates, which is filtered, washed with diethyl ether, and dried under vacuum.
  • The intermediate is heated at 100 °C in an oil bath to complete cyclization, yielding the 5-hydroxy pyrazole ester.

Step 2: Bromination

  • The 5-hydroxy pyrazole ester is dissolved in acetonitrile.
  • Tribromooxyphosphorus is added, and the mixture is refluxed.
  • After reaction completion, the mixture is cooled and poured into cold saturated sodium carbonate solution.
  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the bromo-substituted pyrazole ester.

Step 3: Hydrolysis

  • The bromo pyrazole ester is dissolved in ethanol.
  • 10% sodium hydroxide solution is added at room temperature to hydrolyze the ester to the corresponding carboxylic acid.
  • After completion, ethanol is removed under vacuum.
  • The aqueous phase is acidified to pH 9 with 2N HCl and extracted with ethyl acetate.
  • The organic layer is dried and concentrated to afford the 5-bromo pyrazole carboxylic acid.

Step 4: Carbamate Formation

  • The acid is reacted with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide.
  • The mixture is heated to 100 °C for substitution to form the tert-butyl carbamate derivative.
  • After reaction, water and ethyl acetate are added for extraction.
  • The organic layer is dried and purified by column chromatography.

Step 5: Amination (Deprotection)

  • The carbamate is treated with 50% trifluoroacetic acid in dichloromethane at room temperature.
  • The reaction mixture is concentrated under vacuum.
  • Saturated sodium carbonate solution is added to neutralize and extract the product with ethyl acetate.
  • Drying and concentration yield the 5-bromo-1-methyl-1H-pyrazol-3-amine.

This sequence provides a safer, scalable, and efficient route without the use of highly toxic reagents or extreme conditions.

Comparative Analysis of Traditional vs. Modern Methods

Aspect Traditional Method Modern Method (Patent)
Starting Materials 1-methyl-1H-pyrazol-3-amine, hexane-2,5-dione Diethyl butynedioate, methylhydrazine
Brominating Agent Cyanogen bromide (toxic) Tribromooxyphosphorus (less toxic)
Organolithium Use n-butyl lithium (flammable, low temp) Not used
Reaction Conditions Low temperature (-78 °C), hazardous Mild temperature, reflux, room temp
Safety Hazardous reagents, difficult scale-up Safer reagents, scalable
Yield & Purity Moderate, complex workup Improved, simpler workup
Environmental Impact High due to toxic reagents Lower, greener chemistry

The modern patented method addresses the drawbacks of traditional routes by employing safer reagents, simpler operations, and better scalability.

Research Findings and Optimization Notes

  • The condensation of diethyl butynedioate with methylhydrazine is exothermic; temperature control below 0 °C is critical to avoid side reactions.
  • Bromination with tribromooxyphosphorus selectively introduces bromine at the 4-position of the pyrazole ring.
  • Hydrolysis under mild alkaline conditions preserves the bromine substituent and prevents decomposition.
  • Carbamate formation via azido dimethyl phosphate enables introduction of the protected amino group, facilitating later deprotection.
  • Final deprotection with trifluoroacetic acid is efficient and mild, yielding the free amino compound.

These conditions ensure high purity and yield, with minimal hazardous waste, making the process attractive for pharmaceutical synthesis.

Summary Table of Preparation Steps

Step Number Intermediate/Product Reaction Type Key Reagents Conditions Notes
1 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Condensation Diethyl butynedioate, methylhydrazine -10 to 0 °C, then 100 °C heating Temperature control critical
2 Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Bromination Tribromooxyphosphorus, acetonitrile Reflux Selective bromination
3 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Hydrolysis NaOH (10%), ethanol Room temp Mild alkaline hydrolysis
4 tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Carbamate formation Azido dimethyl phosphate, tert-butyl alcohol, DMF 100 °C Protected amino group
5 5-bromo-1-methyl-1H-pyrazol-3-amine Deprotection Trifluoroacetic acid, dichloromethane Room temp Mild acidic cleavage

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters, followed by bromination. For example, intermediate pyrazole rings can be brominated using N-bromosuccinimide (NBS) in anhydrous solvents like DMF under controlled temperatures (40–60°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize over-bromination . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. Which analytical techniques are most suitable for confirming the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm bromine incorporation. Compare chemical shifts with analogs (e.g., 3-methyl-5-aryloxy pyrazole derivatives show characteristic carbonyl peaks at δ 160–165 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to assess purity and molecular ion peaks (expected m/z ~274 for [M+H]+^+).
  • Elemental Analysis : Validate C, H, N, and Br content to confirm stoichiometry .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Avoid exposure to strong oxidizers, moisture, or high temperatures (>100°C), which may release hazardous gases (e.g., HBr, CO). Use gloveboxes for air-sensitive steps and consult safety data for compatible materials (e.g., PTFE-lined caps) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR spectral data when characterizing brominated pyrazole derivatives?

  • Methodology : Discrepancies (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or paramagnetic impurities. Strategies include:

  • Deuteration : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent artifacts.
  • Variable Temperature NMR : Identify tautomeric forms by analyzing peak coalescence at elevated temperatures (e.g., 50–80°C).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Q. What strategies are effective for minimizing by-product formation during the bromination of pyrazole derivatives?

  • Methodology :

  • Regioselective Bromination : Use directing groups (e.g., amino or ester moieties) to favor bromination at the 4-position.
  • Catalytic Control : Add Lewis acids like FeCl3_3 to enhance selectivity.
  • Low-Temperature Reactions : Conduct bromination at 0–5°C to suppress side reactions (e.g., di-bromination) .

Q. How can computational chemistry tools predict the reactivity and stability of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (bromination) and assess activation energies.
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., bond dissociation energies for Br-C vs. N-CH3_3).
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability for biological studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CF3_3) and test antimicrobial/antiproliferative activity.
  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., kinase enzymes).
  • In Vitro Assays : Screen against bacterial strains (MIC assays) or cancer cell lines (MTT viability tests) .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?

  • Methodology :

  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS.
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC50_{50}) if preliminary data suggest persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.